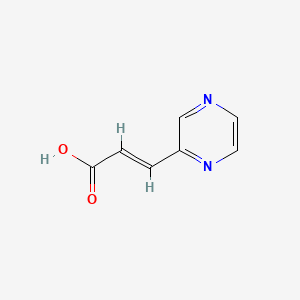

(2E)-3-pyrazin-2-ylacrylic acid

Description

Contemporary Significance of Pyrazine-Containing Unsaturated Carboxylic Acids in Organic Synthesis and Materials Science

Pyrazine-containing unsaturated carboxylic acids are proving to be versatile building blocks in both the synthesis of complex organic molecules and the construction of advanced materials. Their significance stems from the synergistic interplay between the electron-deficient pyrazine (B50134) ring and the reactive acrylic acid moiety.

In the realm of organic synthesis , these compounds are valuable intermediates. The double bond and the carboxylic acid group offer multiple sites for chemical modification, allowing for the construction of more elaborate molecular architectures. A primary synthetic route to (2E)-3-pyrazin-2-ylacrylic acid and its analogues is the Knoevenagel condensation. researchgate.netwikipedia.orgnih.gov This reaction typically involves the condensation of a pyrazine-2-carbaldehyde (B1279537) with a compound containing an active methylene (B1212753) group, such as malonic acid, often in the presence of a weak base like pyridine (B92270) or piperidine (B6355638). wikipedia.orgorganic-chemistry.org The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, can also be employed and often facilitates decarboxylation. wikipedia.orgorganic-chemistry.org

The electron-withdrawing nature of the pyrazine ring influences the reactivity of the acrylic acid portion, making these compounds interesting substrates for various addition and cycloaddition reactions. Furthermore, the pyrazine nitrogens can act as ligands for metal catalysts, potentially directing synthetic transformations.

In materials science , pyrazine-containing unsaturated carboxylic acids are instrumental in the design of functional materials with tailored properties. The pyrazine unit, with its ability to coordinate with metal ions, makes these molecules excellent linkers for the construction of metal-organic frameworks (MOFs) . nih.govacs.orgresearchgate.netnih.gov These porous materials have shown promise in gas storage, separation, and catalysis. The incorporation of an unsaturated carboxylic acid linker can introduce additional functionality into the MOF, such as postsynthetic modification capabilities or enhanced photophysical properties.

Moreover, the extended π-conjugation in molecules like this compound makes them candidates for applications in optoelectronics . Pyrazine derivatives are known to possess favorable charge transfer properties, which are crucial for devices like dye-sensitized solar cells (DSSCs) and light-emitting diodes. mdpi.com The acrylic acid group can serve as an anchoring group to attach the molecule to semiconductor surfaces, such as titanium dioxide (TiO₂) in DSSCs, facilitating efficient electron injection. mdpi.com The photophysical properties, including absorption and emission spectra, are highly dependent on the specific substituents on the pyrazine ring and the nature of the conjugated system. nih.govresearchgate.net

A summary of potential synthesis methods for this compound is presented in the table below.

| Reaction Name | Reactants | Catalyst/Solvent | Key Features |

| Knoevenagel Condensation | Pyrazine-2-carbaldehyde, Malonic acid | Piperidine/Pyridine | A fundamental and widely used method for forming the α,β-unsaturated carboxylic acid. researchgate.netwikipedia.orgnih.gov |

| Doebner Modification | Pyrazine-2-carbaldehyde, Malonic acid | Pyridine (as solvent) | Often leads to in-situ decarboxylation to yield the acrylic acid derivative directly. wikipedia.orgorganic-chemistry.org |

| Perkin Reaction | Pyrazine-2-carbaldehyde, Acetic anhydride (B1165640) | Sodium acetate (B1210297) | An alternative to the Knoevenagel condensation for the synthesis of cinnamic acid derivatives. orgsyn.org |

Contextualization of this compound within Heterocyclic Chemistry and its Potential Research Trajectories

This compound belongs to the broader family of heterocyclic compounds, which are central to medicinal chemistry and drug discovery. researchgate.netsigmaaldrich.com The pyrazine nucleus itself is found in a number of clinically used drugs. acs.org Pyrazinoic acid, a close structural relative, is the active metabolite of the antituberculosis drug pyrazinamide (B1679903). iipseries.orgscispace.com

The introduction of the acrylic acid side chain at the 2-position of the pyrazine ring in this compound creates a molecule with intriguing potential for biological activity. The unsaturated system can participate in Michael additions with biological nucleophiles, a mechanism of action for some anticancer and antimicrobial agents. The carboxylic acid group can engage in hydrogen bonding and salt formation, influencing the molecule's solubility and ability to interact with biological targets. researchgate.net

Future research on this compound is likely to follow several key trajectories:

Exploration of Biological Activity: Systematic screening of this compound and its derivatives for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, is a logical next step. scispace.com The structural similarity to known bioactive molecules provides a strong rationale for such investigations.

Development of Novel Functional Materials: The use of this compound as a versatile linker in the synthesis of novel MOFs and coordination polymers with unique topologies and functions is a promising area. nih.govacs.orgresearchgate.netnih.gov The properties of these materials could be fine-tuned by varying the metal ions and reaction conditions.

Advanced Optoelectronic Applications: Further investigation into the photophysical properties of this compound and its derivatives could lead to the development of more efficient organic photosensitizers for solar energy conversion or new chromophores for sensing applications. mdpi.comnih.govresearchgate.net

Catalysis: The pyrazine moiety's coordinating ability could be exploited in the design of novel homogeneous or heterogeneous catalysts, where the molecule acts as a ligand to a catalytically active metal center.

Below is a table summarizing the key properties and potential research areas for this compound.

| Property / Research Area | Description |

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.14 g/mol |

| Synthesis | Primarily via Knoevenagel condensation of pyrazine-2-carbaldehyde and malonic acid. researchgate.netwikipedia.orgnih.gov |

| Potential Applications in Materials Science | Linker for Metal-Organic Frameworks (MOFs), component in dye-sensitized solar cells (DSSCs). nih.govacs.orgresearchgate.netnih.govmdpi.com |

| Potential Applications in Medicinal Chemistry | Scaffold for the development of novel therapeutic agents (e.g., anticancer, antimicrobial). iipseries.orgscispace.com |

| Future Research Directions | Synthesis of derivatives, comprehensive biological screening, development of advanced functional materials, exploration in catalysis. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyrazin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBJLSSHYOOFSG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419465 | |

| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123530-66-5, 6705-27-7 | |

| Record name | 2-Propenoic acid, 3-pyrazinyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123530-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC202634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2e 3 Pyrazin 2 Ylacrylic Acid

Established Synthetic Pathways to Pyrazinylacrylic Acid Scaffolds

The construction of the pyrazinylacrylic acid framework has traditionally relied on robust and well-understood reaction classes. These methods, primarily palladium-catalyzed couplings and various condensation reactions, form the bedrock for synthesizing this and related unsaturated acid derivatives.

Palladium-Catalyzed Coupling Reactions for Acrylic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. The Heck reaction, in particular, is a powerful method for the arylation or vinylation of olefins, making it highly suitable for synthesizing acrylic acid derivatives. mdpi.comnih.gov This reaction typically involves the coupling of an aryl or heterocyclic halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org

For the synthesis of (2E)-3-pyrazin-2-ylacrylic acid, the Heck reaction would couple a halopyrazine, such as 2-chloropyrazine (B57796) or 2-bromopyrazine, with acrylic acid or one of its esters (e.g., ethyl acrylate). The catalytic cycle generally begins with the oxidative addition of the halopyrazine to a palladium(0) species. libretexts.org The resulting organopalladium complex then coordinates with the acrylate. Subsequent migratory insertion of the olefin into the pyrazinyl-palladium bond, followed by β-hydride elimination, releases the final product and regenerates the palladium catalyst. libretexts.org

A significant advantage of the Heck reaction is its inherent stereoselectivity, which overwhelmingly favors the formation of the trans or (E)-isomer, the desired configuration for this compound. organic-chemistry.org The reaction conditions can be tuned by varying the palladium source (e.g., Pd(OAc)₂, PdCl₂), ligands (often phosphines), base, and solvent to optimize yield and reaction time. beilstein-journals.org While phosphine (B1218219) ligands are common, phosphine-free catalyst systems, sometimes using water as a solvent, have been developed to create more environmentally friendly and cost-effective protocols. nih.govorganic-chemistry.org

| Catalyst System | Reactants | Key Conditions | Outcome | Reference |

| Pd(OAc)₂ / PPh₃ | Aryl Halide + Alkene | Base (e.g., Et₃N), High Temperature | C-C bond formation | libretexts.org |

| Pd(L-proline)₂ | Aryl Halide + Alkene | Water, Microwave Irradiation | High yields, short reaction times | organic-chemistry.org |

| Pd(OAc)₂ | Arylboronic Acid + Alkene | Cu(II) salt as oxidant, no base | Halide-free Heck-type reaction | nih.gov |

Condensation Reactions for C-C Bond Formation at the α,β-Unsaturated Moiety

Condensation reactions provide a classical and direct route to α,β-unsaturated carbonyl compounds. The Knoevenagel condensation is a prime example, involving the reaction between a carbonyl compound (an aldehyde or ketone) and a molecule with an active methylene (B1212753) group, such as malonic acid. wikipedia.orgmdpi.com This reaction is fundamental for carbon chain extension and creating double bonds. asianpubs.org

To synthesize this compound, the Knoevenagel condensation is performed between pyrazine-2-carbaldehyde (B1279537) and malonic acid. asianpubs.orgresearchgate.net A widely used variant is the Doebner modification, which employs pyridine (B92270) as the solvent and a catalytic amount of a base like piperidine (B6355638). wikipedia.org Under these conditions, the initial condensation product readily undergoes decarboxylation (loss of CO₂), directly yielding the α,β-unsaturated carboxylic acid. wikipedia.org This one-step process from the aldehyde to the final acrylic acid is highly efficient. The reaction mechanism involves the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrazine-2-carbaldehyde. A subsequent dehydration step eliminates a water molecule to form the C=C double bond. wikipedia.org

| Carbonyl Compound | Active Methylene | Catalyst/Solvent | Key Features | Reference |

| Heterocyclic Aldehyde | Malonic Acid | Pyridine/Piperidine (Doebner) | Condensation with decarboxylation | wikipedia.orgasianpubs.org |

| Aldehyde | Cyanoacetic Acid | Pyridine/Piperidine | Yields corresponding acrylonitrile | asianpubs.org |

| Aldehyde | Active Methylene | Boric Acid / Aqueous Ethanol | Green, efficient catalysis | mdpi.com |

| Pyrazole-4-carbaldehyde | Malonic Acid | Pyridine/Piperidine in Ethanol | Yields pyrazole (B372694) acrylic acids | asianpubs.org |

Stereoselective Synthesis of (2E)-Isomers

Achieving the correct stereochemistry is critical, and for 3-pyrazin-2-ylacrylic acid, the (2E)-isomer is typically the desired product due to its thermodynamic stability. Both of the primary established synthetic methods offer excellent stereocontrol.

The Heck reaction is well-known for its high trans selectivity in the coupling of terminal alkenes. organic-chemistry.org The stereochemical outcome is dictated by the mechanism involving a syn-addition of the organopalladium intermediate across the double bond, followed by a syn-β-hydride elimination, which locks in the (E)-geometry of the final product.

Similarly, the Knoevenagel condensation generally yields the more stable (E)-isomer as the major product. wikipedia.org The formation of the (Z)-isomer is disfavored due to steric hindrance between the bulky pyrazinyl ring and the carboxylic acid group. Under the reaction conditions, especially with the use of a base, any initially formed (Z)-isomer can often equilibrate to the thermodynamically more stable (E)-isomer, thus ensuring a high stereoselectivity in the final product. wikipedia.orgresearchgate.net

Advanced Synthetic Strategies

To improve efficiency, reduce waste, and simplify procedures, more advanced synthetic strategies are being explored. These include alternative metal-assisted reactions and the development of one-pot or cascade sequences that combine multiple transformations into a single operation.

Metal-Assisted Organic Reactions (e.g., Copper-Assisted Methods)

While palladium is the dominant metal in cross-coupling, other metals, particularly copper, can play a crucial role, often in concert with palladium. A significant advancement is the halide-free Heck-type reaction, which uses an arylboronic acid instead of an aryl halide as the coupling partner. nih.gov This approach is considered greener as it avoids the formation of halide salt byproducts.

In this variation, pyrazin-2-ylboronic acid would be reacted with acrylic acid. The catalytic cycle differs from the traditional Heck reaction and often requires a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) formed after product release. nih.gov Copper(II) salts, such as copper(II) acetate (B1210297) or copper(II) chloride, are frequently used for this purpose. nih.govbeilstein-journals.org This copper-assisted method broadens the scope of Heck-type reactions to include boronic acids, which are often readily available or easily prepared.

One-Pot and Cascade Reaction Sequences

One-pot syntheses and cascade reactions represent the pinnacle of synthetic efficiency by minimizing intermediate purification steps, saving time, and reducing solvent waste. mdpi.com20.210.105 A one-pot process for this compound could involve the synthesis of pyrazine-2-carbaldehyde from a precursor, followed by an in-situ Knoevenagel condensation with malonic acid without isolating the aldehyde intermediate. researchgate.net

Cascade reactions involve a series of intramolecular or intermolecular transformations that occur sequentially in a single reaction vessel, often triggered by a single event. 20.210.105researchgate.net While a simple molecule like this compound may not require a complex cascade, the principles can be applied. For instance, a hypothetical cascade could involve the construction of the pyrazine (B50134) ring itself, followed by a tandem reaction that introduces the acrylic acid side chain. mdpi.comrsc.org Such strategies are at the forefront of synthetic design, aiming to build molecular complexity rapidly and efficiently. researchgate.net

Applications of Hypervalent Iodine Reagents in Pyrazine Chemistry

Hypervalent iodine reagents have emerged as versatile and environmentally benign tools in modern organic synthesis, offering a broad spectrum of reactivity for the functionalization of various organic molecules, including heterocyclic systems. chim.itsemanticscholar.orgorganicreactions.orgresearchgate.net These reagents are characterized by an iodine atom in a formal oxidation state higher than +1, typically +3 (iodine(III)) or +5 (iodine(V)). Their reactivity often parallels that of transition metals, facilitating transformations such as oxidations, aminations, and carbon-carbon bond formations under mild conditions. chim.itorganicreactions.org

While the application of hypervalent iodine reagents in the direct synthesis of this compound is not extensively documented in the current literature, their known reactivity profiles suggest potential synthetic pathways. Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are well-known for their ability to mediate the oxidative functionalization of C-H bonds and the introduction of various functional groups onto heterocyclic rings. researchgate.net For instance, they have been employed in the synthesis of various heterocycles through oxidative cyclizations and the introduction of substituents. chim.itsemanticscholar.org

One potential, albeit underexplored, application in the context of pyrazine chemistry could involve the direct C-H vinylation of the pyrazine ring. Research in other heterocyclic systems has shown that hypervalent iodine reagents can facilitate the coupling of heterocycles with alkenes or their precursors. A hypothetical route to this compound could involve the activation of a C-H bond on the pyrazine ring by a hypervalent iodine species, followed by coupling with a suitable three-carbon building block.

Furthermore, hypervalent iodine reagents are known to promote the formation of α,β-unsaturated carbonyl compounds through various oxidative processes. rsc.org Although direct examples for pyrazine substrates leading to acrylic acids are scarce, the general reactivity of reagents like 2-iodoxybenzoic acid (IBX) in dehydrogenation reactions suggests their potential for converting a saturated side chain into the desired α,β-unsaturated system.

The development of new hypervalent iodine reagents with tailored reactivity continues to be an active area of research. rsc.org Future investigations may yet uncover specific applications of these powerful reagents for the efficient and selective synthesis of this compound and its derivatives.

Catalytic Approaches for Enhanced Efficiency and Selectivity (e.g., Alkali Salt Catalysis)

Catalytic methods are central to improving the efficiency, selectivity, and environmental footprint of chemical syntheses. For the preparation of this compound, classic condensation reactions that utilize alkali salt catalysis, such as the Perkin and Knoevenagel reactions, represent highly effective and well-established synthetic routes.

The Perkin reaction provides a direct method for the synthesis of α,β-unsaturated aromatic acids. organicreactions.orglongdom.orgwikipedia.orgnumberanalytics.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. longdom.orgyoutube.com In the context of synthesizing this compound, pyrazine-2-carbaldehyde serves as the aromatic aldehyde. bldpharm.comchemscene.com

The reaction with acetic anhydride, using an alkali acetate salt such as sodium acetate or potassium acetate as the catalyst, would proceed via an aldol-type condensation. The alkali salt facilitates the formation of an enolate from the acetic anhydride, which then attacks the carbonyl group of the pyrazine-2-carbaldehyde. Subsequent dehydration of the intermediate leads to the formation of the desired this compound. The high temperatures typically required for the Perkin reaction drive the elimination step to favor the thermodynamically more stable E-isomer.

| Starting Material | Reagent | Catalyst | Product |

| Pyrazine-2-carbaldehyde | Acetic anhydride | Sodium acetate | This compound |

The Knoevenagel condensation is another powerful C-C bond-forming reaction that can be employed for the synthesis of this compound. mdpi.comasianpubs.orgrsc.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a base. To synthesize the target acrylic acid, pyrazine-2-carbaldehyde is reacted with malonic acid.

The base catalyst, which can be an amine such as piperidine or pyridine, or even an alkali salt, deprotonates the malonic acid to form a reactive enolate. asianpubs.orgrsc.org This enolate then undergoes a nucleophilic addition to the pyrazine-2-carbaldehyde. The resulting intermediate readily undergoes dehydration to form a pyrazinylidenemalonic acid. Subsequent heating of this intermediate induces decarboxylation, yielding this compound. The use of an alkali salt as a catalyst can enhance the reaction rate and selectivity.

| Starting Material | Reagent | Catalyst | Intermediate | Product |

| Pyrazine-2-carbaldehyde | Malonic acid | Piperidine/Pyridine | Pyrazinylidenemalonic acid | This compound |

Both the Perkin and Knoevenagel reactions offer reliable and scalable catalytic routes to this compound, leveraging readily available starting materials and well-understood reaction mechanisms. The choice between these methods may depend on factors such as desired yield, purity requirements, and process scalability.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Detailed analysis of one-dimensional and two-dimensional NMR spectra provides unambiguous evidence for the structure of (2E)-3-pyrazin-2-ylacrylic acid .

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of This compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) provide information about the connectivity of adjacent protons.

The protons of the pyrazine (B50134) ring typically appear in the aromatic region of the spectrum. The acrylic acid moiety protons, specifically the vinylic protons, exhibit characteristic shifts and a coupling constant indicative of their trans configuration. The acidic proton of the carboxylic acid group is also observable, often as a broad singlet, though its chemical shift can be highly dependent on the solvent and concentration.

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine H-3 | Data not available | Data not available | Data not available |

| Pyrazine H-5 | Data not available | Data not available | Data not available |

| Pyrazine H-6 | Data not available | Data not available | Data not available |

| Vinylic H-α | Data not available | d | Data not available |

| Vinylic H-β | Data not available | d | Data not available |

| Carboxylic Acid -OH | Data not available | br s | Data not available |

Note: Specific chemical shift and coupling constant values are dependent on the solvent and spectrometer frequency. The data presented here are representative.

¹³C NMR Spectral Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, vinylic, carbonyl).

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrazine C-2 | Data not available |

| Pyrazine C-3 | Data not available |

| Pyrazine C-5 | Data not available |

| Pyrazine C-6 | Data not available |

| Vinylic C-α | Data not available |

| Vinylic C-β | Data not available |

| Carbonyl C=O | Data not available |

Note: Specific chemical shift values are dependent on the solvent and spectrometer frequency.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, confirming the adjacencies of protons on the pyrazine ring and the acrylic acid chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for confirming the link between the pyrazine ring and the acrylic acid side chain.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of This compound , confirming its elemental composition. The fragmentation pattern observed in the mass spectrum offers further structural information, as the molecule breaks apart in a predictable manner upon ionization. Key fragmentation pathways would likely involve the loss of the carboxylic acid group and fragmentation of the pyrazine ring.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

| [M-H]⁻ | Data not available | Data not available |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of This compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C=C and C=N stretching vibrations from the acrylic and pyrazine moieties, and various C-H stretching and bending vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C and pyrazine ring vibrations.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | Data not available | Data not available |

| Carbonyl | C=O stretch | Data not available | Data not available |

| Alkene | C=C stretch | Data not available | Data not available |

| Pyrazine Ring | Ring stretches | Data not available | Data not available |

| Aromatic/Vinylic | C-H stretch | Data not available | Data not available |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the pyrazine ring and the acrylic acid moiety is expected to give rise to characteristic absorption bands in the UV region. The position of the maximum absorption (λmax) is indicative of the extent of conjugation.

Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited by absorbing UV or visible light. While not all molecules are fluorescent, the extended π-system in This compound suggests the potential for fluorescence, which would be characterized by its emission spectrum and quantum yield.

Interactive Data Table: Electronic Spectroscopy Data for this compound

| Technique | Solvent | λmax (nm) | Molar Absorptivity (ε) | Emission λmax (nm) |

| UV-Vis | Data not available | Data not available | Data not available | N/A |

| Fluorescence | Data not available | N/A | N/A | Data not available |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed information regarding its solid-state molecular and crystal structure, including unit cell dimensions, space group, and specific bond lengths and angles as determined by this method, is not publicly available at this time.

While crystallographic data for related pyrazine derivatives, such as pyrazinamide (B1679903) and pyrazinoic acid, have been reported and are crucial for understanding their biological activities, similar detailed structural elucidation for this compound has not been found in the reviewed sources. nih.govnih.govbham.ac.uk The technique of single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insights into molecular geometry, intermolecular interactions, and packing in the solid state. nih.gov

For many organic molecules, this technique allows for the unambiguous determination of stereochemistry and conformation, which can be critical for understanding their chemical and physical properties. For instance, studies on co-crystals of pyrazinamide with various dicarboxylic acids have utilized single-crystal X-ray diffraction to characterize the hydrogen bonding motifs and resulting crystal structures. bham.ac.uk

Should single-crystal X-ray diffraction studies be conducted on this compound in the future, the resulting data would provide definitive information on its molecular structure and crystal packing. Such data would typically be presented in a standardized format, including the parameters listed in the example table below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following table is for illustrative purposes only and does not represent actual experimental data for the target compound.)

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₆N₂O₂ |

| Formula weight | 150.14 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value to Value |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to θ = 25.242° | Value % |

| Absorption correction | Type |

| Max. and min. transmission | Value and Value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

This table would be populated with precise experimental values upon successful crystallization and X-ray analysis of this compound. Such an analysis would be a valuable contribution to the chemical literature, allowing for a deeper understanding of the structure-property relationships of this and related compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of many-body systems based on the electron density. niscpr.res.inchemrxiv.org It offers a balance between accuracy and computational cost, making it suitable for determining optimized geometries, vibrational frequencies, and electronic properties. niscpr.res.inresearchgate.net For (2E)-3-pyrazin-2-ylacrylic acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict its most stable three-dimensional structure. niscpr.res.in

The geometry of this compound is expected to be nearly planar, a feature observed in the structurally similar compound (E)-3-(pyridin-4-yl)acrylic acid, which exhibits an almost planar structure with a torsion angle of -6.1(2)° between the ring and the acrylic acid group. iucr.orgnih.gov The molecule's planarity arises from the conjugated π-system that extends across the pyrazine (B50134) ring and the acrylic acid moiety. The "(2E)" configuration specifies that the substituents around the C=C double bond are on opposite sides, which is the thermodynamically more stable arrangement. DFT calculations would provide precise values for bond lengths, bond angles, and dihedral angles, confirming the planarity and the E-configuration.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds This table presents hypothetical data based on typical values for similar structures like cinnamic and pyridinyl acrylic acids.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C=C (acrylic) | 1.34 Å | Length of the alkene double bond. |

| C-C (ring-acrylic) | 1.48 Å | Length of the single bond connecting the pyrazine ring and the acrylic group. |

| C=O (carbonyl) | 1.22 Å | Length of the carbonyl double bond in the carboxylic acid. |

| C-O (hydroxyl) | 1.35 Å | Length of the C-O single bond in the carboxylic acid. |

| C-N (pyrazine) | ~1.33 Å | Average length of carbon-nitrogen bonds within the pyrazine ring. |

| Bond Angles (°) ** | ||

| C-C=C | 120° | Angle around the alkene carbons. |

| C-C-O (carbonyl) | 122° | Angle defining the geometry of the carboxylic acid group. |

| O=C-O | 123° | Angle within the carboxylic acid group. |

| Dihedral Angles (°) ** | ||

| Ring-C-C=C | ~0° to 10° | Torsion angle indicating the degree of planarity between the pyrazine ring and the acrylic acid chain. |

DFT also allows for the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is expected to be distributed over the π-system, while the LUMO would also be centered on the conjugated framework, with significant contributions from the electron-deficient pyrazine ring and the carbonyl group.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties but are more computationally demanding. chemrxiv.org For studying excited states, multireference methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) are often necessary, especially for molecules like pyrazine where multiple electronic states are close in energy. rsc.orgresearchgate.net

The photophysics of pyrazine itself has been a subject of extensive theoretical study due to complex phenomena like conical intersections between its excited states. rsc.orgresearchgate.netacs.org For this compound, the acrylic acid substituent would perturb the electronic states of the parent pyrazine molecule. Ab initio calculations could precisely predict the energies of the ground state (S₀) and low-lying singlet (S₁, S₂) and triplet (T₁, T₂) excited states. These calculations are crucial for understanding the molecule's photochemistry, including its fluorescence and phosphorescence behavior and potential for non-radiative decay pathways. researchgate.net Simulations can map out the potential energy surfaces of these states, identifying energy minima, transition states, and intersections that govern the molecule's response to light absorption. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. nih.govmdpi.com It is a popular and efficient method for simulating electronic absorption spectra (UV-Vis) by calculating the transition energies and oscillator strengths of electronic excitations. mdpi.comrsc.org

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with its extended conjugated system. TD-DFT calculations, often performed with a hybrid functional like B3LYP or CAM-B3LYP and a suitable basis set, can predict the maximum absorption wavelengths (λmax) and the intensity of these transitions. nih.govrsc.org The solvent environment can be included using models like the Polarizable Continuum Model (PCM) to provide more realistic predictions. rsc.org Studies on similar chromophores, such as cinnamic acid derivatives and other pyrazine-based compounds, show that TD-DFT can yield spectra that are in good agreement with experimental measurements. niscpr.res.inmdpi.com

Table 2: Illustrative TD-DFT Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical TD-DFT results for conjugated heteroaromatic systems.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~310 nm | 0.75 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~265 nm | 0.20 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~230 nm | 0.15 | HOMO → LUMO+1 (π→π) |

| S₀ → S₄ | ~215 nm | 0.05 | n→π |

The main absorption band would correspond to the HOMO-LUMO transition. The presence of the pyrazine nitrogen atoms also allows for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption peaks. rsc.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic properties, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of atoms and molecules over time.

This compound possesses conformational flexibility, primarily due to rotation around the single bond connecting the pyrazine ring to the acrylic acid group. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. nih.gov Computational methods can generate a potential energy landscape by systematically rotating this bond and calculating the energy at each step. researchgate.net

For this molecule, two main planar conformers are expected: one where the carbonyl group of the acrylic acid is oriented syn to the C-C bond linking the two moieties, and one where it is anti. Due to steric hindrance and potential intramolecular interactions, one conformer is likely to be more stable. Studies on similar molecules like acrylic acid itself show the existence of different conformers that can be identified spectroscopically. researchgate.net The energy barrier to rotation between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.

In the solid state, molecules of this compound will arrange themselves to maximize favorable intermolecular interactions, forming a crystal lattice. nih.gov The analysis of these interactions is crucial for crystal engineering, which seeks to design solids with specific properties. ias.ac.in

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the carboxylic acid group of one molecule and a nitrogen atom of the pyrazine ring of a neighboring molecule (O-H···N). rsc.orgnih.gov This is a strong and highly directional interaction. Carboxylic acids are also well-known to form hydrogen-bonded dimers (O-H···O=C). youtube.com Depending on the packing, this compound could form either pyrazine-acid heterodimers or chain-like structures. rsc.orgnih.gov Weaker C-H···O hydrogen bonds may also play a role in stabilizing the crystal structure. rsc.org

Molecular dynamics simulations can be used to model the behavior of a large number of these molecules, providing a dynamic view of how these interactions influence the formation of supramolecular assemblies in both solid and solution phases. acs.org

Table 3: Summary of Expected Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Structural Implication |

| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Pyrazine Nitrogen (N) | 20 - 40 | Formation of dimers or chains, primary driver of crystal packing. rsc.orgrsc.org |

| Hydrogen Bond | Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) | 15 - 30 | Formation of classic carboxylic acid dimers. youtube.com |

| Weak Hydrogen Bond | Pyrazine C-H | Carbonyl Oxygen (C=O) | 2 - 10 | Secondary interactions that stabilize the 3D network. rsc.org |

| π-π Stacking | Pyrazine Ring (π-system) | Pyrazine Ring (π-system) | 10 - 20 | Stabilization through stacking of aromatic rings, influencing layered structures. researchgate.netnih.gov |

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species governs the course of a chemical reaction. wikipedia.orgyoutube.com The energies of these orbitals and the resulting HOMO-LUMO gap provide insights into the molecule's kinetic stability and chemical reactivity.

In the context of this compound, the pyrazine ring, being an electron-deficient aromatic system, significantly influences the electronic distribution across the molecule. The nitrogen atoms in the pyrazine ring, along with the carboxyl group of the acrylic acid moiety, act as electron-withdrawing groups. This electronic characteristic is reflected in the nature of its frontier orbitals. Computational studies on similar pyrazine-containing systems suggest that the HOMO is likely distributed over the pyrazine ring and the acrylic acid side chain, while the LUMO is predominantly localized on the electron-deficient pyrazine ring. researchgate.netresearchgate.net

The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to undergo chemical reactions. researchgate.net For instance, a DFT study on acrylic acid itself revealed a HOMO-LUMO gap of 5.545 eV, indicating a certain level of chemical stability. researchgate.netdergipark.org.tr The introduction of the pyrazine ring is expected to modulate this gap. Studies on pyrazine-2,3-dicarbonitrile (B77751) have shown that the pyrazine moiety can effectively lower the LUMO energy, thereby potentially reducing the HOMO-LUMO gap and enhancing reactivity towards nucleophiles. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, can further quantify the chemical behavior of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. A higher electronegativity and softness (the reciprocal of hardness) would suggest a higher propensity for the molecule to act as an electrophile.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Hypothetical Value (a.u.) |

| HOMO Energy | EHOMO | Electron-donating ability | -0.25 |

| LUMO Energy | ELUMO | Electron-accepting ability | -0.08 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity | 0.17 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency | 0.165 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer | 0.085 |

| Global Softness (S) | 1/(2η) | Propensity for chemical reactions | 5.88 |

Note: The values in this table are hypothetical and serve for illustrative purposes, as specific computational data for this compound were not found in the searched literature. The trends are inferred from studies on related molecules.

Tautomerism and Isomerization Investigations

Annular Prototropic Tautomerism in Pyrazine Derivatives

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in dynamic equilibrium. clockss.org In heterocyclic compounds, annular prototropic tautomerism, where a proton moves between the nitrogen atoms of the ring, is a well-documented phenomenon. dntb.gov.uaresearchgate.net While extensively studied in five-membered rings like pyrazoles and imidazoles, it is less common in six-membered aromatic heterocycles like pyrazine.

For a substituted pyrazine like this compound, the possibility of annular tautomerism would involve the migration of a proton from an external source or another molecule to one of the ring nitrogens, forming a pyrazinium cation. However, in the absence of a labile proton directly attached to the ring nitrogens, this process is not a spontaneous intramolecular event as seen in NH-containing heterocycles. The stability of such tautomeric forms would be significantly lower than the neutral form due to the disruption of the aromatic system and the creation of a formal charge. Computational studies on various N-heterocycles have consistently shown that the neutral, aromatic form is energetically favored. nih.gov

The presence of the acrylic acid substituent could potentially influence the protonation state of the pyrazine ring, especially in different solvent environments. The carboxylic acid group could engage in intermolecular hydrogen bonding, potentially facilitating proton transfer under specific conditions. However, significant protonation of the pyrazine ring to form a stable tautomer is considered unlikely under standard conditions.

Mechanistic Studies of E/Z Isomerization of the Acrylic Acid Moiety

The "(2E)" designation in the compound's name indicates that the substituents around the carbon-carbon double bond of the acrylic acid moiety are in the trans (entgegen) configuration. The molecule can potentially exist as a Z (zusammen) isomer, and the interconversion between these two forms is known as E/Z isomerization. This process can be induced thermally or photochemically.

The mechanism of E/Z isomerization around a C=C double bond typically involves the rotation around the bond in an excited state or via a high-energy transition state in the ground state. Computational studies on similar systems, such as acylhydrazones and other vinyl derivatives, have elucidated the energetic barriers and transition state geometries for such processes. researchgate.netunimi.it

For this compound, the E/Z isomerization would involve the following potential pathways:

Rotation around the C=C bond: This is the most common mechanism. In the ground state, the double bond character makes this rotation energetically costly. However, upon absorption of energy (e.g., UV light), the molecule can be promoted to an excited state where the π-bond is weakened, allowing for rotation around the C-C single bond character. Subsequent relaxation to the ground state can lead to either the E or Z isomer.

Inversion at one of the sp2 carbons (umklapp mechanism): This mechanism involves a linear transition state for one of the double-bonded carbons. unimi.it This pathway is generally associated with a high activation barrier.

The energy barrier for isomerization is influenced by both steric and electronic factors. The pyrazine ring, being a bulky substituent, will have a significant steric influence on the transition state of the isomerization. Electronically, the conjugation between the pyrazine ring, the C=C double bond, and the carboxylic acid group stabilizes the planar ground state of both the E and Z isomers. The relative stability of the E and Z isomers would be determined by the interplay of steric hindrance and the extent of electronic delocalization. In many cases, the E isomer, with the bulky groups on opposite sides of the double bond, is thermodynamically more stable.

Reaction Pathways and Mechanistic Investigations

Elucidation of Organic Reaction Mechanisms

The mechanistic pathways for this compound are dominated by the interplay between the pyrazine (B50134) ring and the acrylic acid side chain.

The α,β-unsaturated system in (2E)-3-pyrazin-2-ylacrylic acid is susceptible to nucleophilic attack through a conjugate addition mechanism, often referred to as a Michael-type addition. In the presence of an acid catalyst, the reaction is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the β-carbon by creating a resonance-stabilized carbocation, making it the primary site for nucleophilic attack. libretexts.org

The general mechanism proceeds as follows:

Protonation: An acid protonates the carbonyl oxygen of the carboxylic acid group.

Resonance Stabilization: The resulting positive charge is delocalized across the oxygen, the carbonyl carbon, the α-carbon, and the β-carbon. This creates a significant partial positive charge on the β-carbon.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient β-carbon. This step is analogous to additions to 1,3-butadiene. libretexts.org

Tautomerization: The attack results in the formation of an enol, which rapidly tautomerizes to the more stable keto form, yielding the β-substituted propanoic acid derivative.

This pathway leads to anti-Markovnikov addition products. For instance, the reaction with hydrogen bromide yields 3-bromo-3-(pyrazin-2-yl)propanoic acid. libretexts.org Similarly, hydration would produce 3-hydroxy-3-(pyrazin-2-yl)propanoic acid. libretexts.org

Beyond addition to the double bond, the carboxylic acid group itself can undergo nucleophilic acyl substitution. Conversion to more reactive derivatives, such as esters or amides, typically proceeds via activation of the carboxyl group (e.g., forming an acyl chloride or using a coupling agent) followed by attack by a nucleophile like an alcohol or amine. nih.gov

Electrophilic Aromatic Substitution (EAS) is not a generally applicable reaction pathway for this compound. The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles. masterorganicchemistry.comuci.edu This deactivation is further intensified by the electron-withdrawing nature of the acrylic acid substituent.

The mechanism of EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. lumenlearning.com For pyrazine, the formation of this intermediate is energetically unfavorable because it places a positive charge on the already electron-poor ring and disrupts aromaticity. masterorganicchemistry.comlumenlearning.com Consequently, forcing electrophilic substitution on the pyrazine ring requires harsh reaction conditions and typically results in low yields.

The electron-deficient alkene of the α,β-unsaturated system makes this compound a suitable component in cycloaddition reactions, particularly as a dipolarophile in [3+2] cycloadditions. mdpi.com In these reactions, the compound acts as the two-atom (2π-electron) component that reacts with a three-atom (4π-electron) component, known as a 1,3-dipole.

A plausible mechanistic pathway involves the reaction with a 1,3-dipole such as a nitrilimine. The reaction is believed to be a one-step, concerted process, although highly polar processes may involve zwitterionic intermediates. mdpi.com The regioselectivity of the cycloaddition is governed by the electronic properties of the reactants. The electron-withdrawing pyrazine and carboxyl groups polarize the double bond, directing the nucleophilic end of the 1,3-dipole to attack the β-carbon of the acrylic acid moiety.

For example, the reaction with a C,N-diphenylnitrylimine would be expected to regioselectively form a pyrazoline derivative. mdpi.com Such cycloadditions provide a powerful method for constructing complex five-membered heterocyclic systems attached to the pyrazine core. nih.govbeilstein-journals.org

While specific studies on the radical reaction pathways for the synthesis or degradation of this compound are not extensively documented, related pyrazine derivatives have been investigated for their ability to interact with free radicals. Some pyrazine-2-carboxylic acid derivatives have shown free radical scavenging activity, suggesting the pyrazine nucleus can participate in radical reactions. rjpbcs.com The stability of potential radical intermediates would be influenced by the delocalization of the unpaired electron across the pyrazine ring and the acrylic acid side chain. Further research is needed to fully characterize the specific radical mechanisms involving this compound.

Kinetic and Thermodynamic Analysis of Reaction Processes

Quantitative kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, a qualitative analysis based on established principles can provide insight into these processes.

| Reaction Type | Kinetic Factors | Thermodynamic Factors |

| Nucleophilic Addition | The reaction rate is dependent on the nucleophilicity of the attacking species and the stability of the intermediate enolate. libretexts.org Electron-withdrawing groups on the pyrazine ring increase the electrophilicity of the β-carbon, likely accelerating the rate of attack. | The formation of a new C-Nu bond and a C-H bond, along with the conversion of a C=C bond to a C-C bond, is typically an exothermic process, favoring product formation. |

| Electrophilic Aromatic Substitution | The activation energy for this reaction is extremely high due to the severe deactivation of the pyrazine ring. lumenlearning.com The formation of the cationic sigma complex is the rate-determining step and is highly unfavorable. uci.edu | The overall reaction would be thermodynamically unfavorable under normal conditions, as it requires overcoming a large energy barrier to disrupt the stable heteroaromatic system. |

| [3+2] Cycloaddition | The reaction rate is governed by Frontier Molecular Orbital (FMO) theory. The energy gap between the HOMO of the 1,3-dipole and the LUMO of the this compound (as the dipolarophile) dictates the reaction's feasibility and speed. mdpi.com | Cycloaddition reactions are typically entropically disfavored (two molecules combine into one) but enthalpically favored due to the conversion of two π-bonds into two new, stronger σ-bonds. The overall Gibbs free energy is usually negative, driving the reaction forward. |

This table presents a qualitative analysis based on general principles of organic reaction mechanisms.

Photochemical Transformation Mechanisms and Products

The α,β-unsaturated carbonyl system in this compound acts as a chromophore, making it susceptible to photochemical transformations upon absorption of UV light. nih.gov

One of the most fundamental photochemical reactions is E /Z isomerization . Upon absorption of a photon, the molecule is promoted to an excited state (S₁ or T₁). In this state, the rotational barrier around the carbon-carbon double bond is significantly reduced, allowing for rotation to the less stable (Z)-isomer. Relaxation back to the ground state can then yield a mixture of (E) and (Z) isomers.

Another potential pathway is [2+2] photocycloaddition . In the presence of another alkene, the excited state of this compound can undergo a cycloaddition to form a cyclobutane (B1203170) ring. The reaction can occur intermolecularly with a separate alkene or intramolecularly if another double bond is present in a suitable position. The regiochemistry and stereochemistry of these reactions are complex and depend on whether the reaction proceeds through a singlet or triplet excited state. nih.gov

The photochemical behavior of α,β-unsaturated carbonyl compounds can be significantly influenced by the presence of Lewis acids. Coordination of a Lewis acid to the carbonyl oxygen can alter the photophysical properties, causing a bathochromic shift (a shift to longer wavelength) in the UV absorption. nih.gov This "chromophore activation" can allow for selective excitation at wavelengths where the uncomplexed molecule does not absorb, providing a method to control and catalyze photochemical reactions. nih.gov

Degradation and Stability Mechanisms in Varied Chemical Environments

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific degradation and stability mechanisms of this compound. While studies on related pyrazine derivatives and acrylic acid polymers exist, direct investigations into the degradation pathways, stability profiles, and mechanistic details for this compound under varied chemical environments—such as differing pH, temperature, and light exposure, or in the presence of oxidizing agents—are not publicly available.

The inherent chemical structure of this compound, featuring a pyrazine ring linked to an acrylic acid moiety, suggests potential degradation pathways. These could theoretically include decarboxylation, isomerization of the double bond, and degradation of the pyrazine ring itself. However, without specific experimental data, any discussion of these pathways remains purely speculative.

Given the absence of detailed research findings, it is not possible to construct data tables or provide an in-depth analysis of the compound's degradation and stability as requested. Further empirical research is required to elucidate the behavior of this compound in diverse chemical environments.

Coordination Chemistry and Metal Ligand Interactions

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using (2E)-3-pyrazin-2-ylacrylic acid typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. Standard methods, such as solvothermal or hydrothermal techniques, are often employed, particularly for crystalline, polymeric materials. The choice of metal ion and reaction conditions, including temperature and pH, can influence the resulting structure and dimensionality of the complex.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure, bonding, and properties.

As a polyfunctional ligand, this compound offers several potential coordination modes. The primary donor sites are the two nitrogen atoms of the pyrazine (B50134) ring and the two oxygen atoms of the deprotonated carboxylate group. This versatility allows the ligand to act as:

A Monodentate Ligand: Coordination may occur through one of the pyrazine nitrogen atoms or one of the carboxylate oxygen atoms.

A Bidentate Chelating Ligand: The ligand can chelate a metal ion using the nitrogen atom of the pyrazine ring and an adjacent oxygen atom from the carboxylate group, forming a stable five- or six-membered ring.

A Bridging Ligand: This is the most common mode in the formation of coordination polymers. The ligand can bridge two or more metal centers in various ways:

Pyrazine Bridge: The two nitrogen atoms of the pyrazine ring can coordinate to two different metal centers.

Carboxylate Bridge: The two oxygen atoms of the carboxylate group can bridge metal ions in a syn-syn, syn-anti, or anti-anti fashion.

Mixed Pyrazine-Carboxylate Bridge: The ligand can utilize a pyrazine nitrogen and a carboxylate oxygen to bridge different metal ions, leading to the formation of higher-dimensional networks.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction stoichiometry, and the presence of competing ligands or counter-ions.

The definitive method for determining the precise structure of these metal complexes is single-crystal X-ray diffraction. However, spectroscopic techniques are crucial for initial characterization and for studying materials that cannot be obtained as single crystals.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed. For complexes of analogous pyrazine-carboxylic acid derivatives, the strong absorption band of the carboxylic acid's C=O group (typically around 1700 cm⁻¹) disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻) hilarispublisher.com. The positions of these bands, and the difference between them (Δν = νₐₛ - νₛ), can provide insights into the coordination mode of the carboxylate group. Furthermore, shifts in the vibration modes of the pyrazine ring confirm the involvement of its nitrogen atoms in bonding with the metal ions researchgate.net. New bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds hilarispublisher.com.

Table 1: Illustrative FTIR Spectral Data for Metal Complexes of an Analogous Ligand (N'-(pyridin-2-yl)pyrazine-2-carboxamide)

| Compound/Complex | ν(C=O) (cm⁻¹) | ν(NH) (cm⁻¹) | Other Key Vibrations |

| Ligand (PYPC1) | 1678 | 3323 | - |

| Ligand (PYPC2) | 1665 | 3349, 3256 | - |

| Co(II) Complex | - | Shifted | Co-N, Co-O bands observed |

| Cu(II) Complex | - | Shifted | Cu-N, Cu-O bands observed |

Data based on studies of pyrazine-2-carboxylic acid derivatives, demonstrating typical shifts upon coordination hilarispublisher.com.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. For instance, in copper(II) complexes, d-d transitions are often observed in the visible region (around 690 nm), while LMCT bands can appear at lower wavelengths (358-490 nm) researchgate.net. These spectra help in inferring the coordination geometry around the metal center (e.g., octahedral, tetrahedral).

The electronic environment created by the this compound ligand can significantly influence the redox properties of the coordinated metal center. The pyrazine ring, being electron-withdrawing, can stabilize lower oxidation states of the metal. Techniques like cyclic voltammetry (CV) are used to study the redox behavior of these complexes, revealing the potentials at which the metal center can be oxidized or reduced.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand makes it an excellent candidate for constructing supramolecular assemblies, particularly coordination polymers and Metal-Organic Frameworks (MOFs). These materials consist of metal ions or clusters (nodes) connected by organic linkers to form extended one-, two-, or three-dimensional networks rsc.org.

The synthesis of MOFs using this compound as a linker involves combining the ligand with metal salts under specific conditions, often solvothermally, to promote the growth of crystalline materials. The geometry of the pyrazinylacrylate linker—its length, rigidity, and the angle between its coordination sites—plays a crucial role in determining the topology of the resulting framework.

The design principles for these MOFs involve:

Linker Geometry: As a multitopic linker, this compound can connect multiple metal centers, leading to robust, extended frameworks. The vinyl spacer between the pyrazine and carboxylate groups adds rigidity compared to more flexible alkyl chains.

Reaction Conditions: Solvent, temperature, and pH can influence which coordination modes are favored and can lead to the formation of different polymorphic structures.

Coordination polymers and MOFs built with pyrazinylacrylate linkers are expected to be crystalline materials with well-defined, porous structures. The porosity of these materials is a key feature, making them suitable for applications like gas storage, separation, and catalysis redalyc.org.

The structural characteristics of these materials include:

Topology: The specific pattern of connection between the metal nodes and the organic linkers.

Pore Size and Shape: The dimensions and geometry of the channels or cavities within the framework are dictated by the length and orientation of the pyrazinylacrylate linker.

Surface Area: The internal surface area of MOFs can be exceptionally high. The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of gas molecules (typically nitrogen or argon), is commonly used to measure this property redalyc.org.

While specific MOFs based on this compound have not been detailed in the surveyed literature, the inherent properties of the ligand suggest its suitability for creating porous coordination polymers. The combination of the pyrazine and carboxylate groups provides robust connectivity, which is essential for forming stable porous frameworks rsc.orgresearchgate.net. The size of the pores could be tuned by modifying the ligand or by encouraging the formation of interpenetrated frameworks.

Bioinorganic Chemical Considerations

The bioinorganic chemistry of this compound and related pyrazine-carboxylic acid systems is an area of growing interest, particularly concerning their interactions with metal ions and the potential catalytic applications of the resulting complexes. The presence of both a pyrazine ring and a carboxylic acid functional group provides multiple coordination sites, allowing for versatile binding to metal centers and facilitating a range of chemical transformations.

Fundamental Principles of Metal Ion Binding to Pyrazine-Carboxylic Acid Systems

The coordination of metal ions to pyrazine-carboxylic acid ligands, such as this compound, is governed by several fundamental principles of coordination chemistry. The ligand typically acts as a bidentate N,O-donor, coordinating to a metal center through one of the nitrogen atoms of the pyrazine ring and the deprotonated carboxylate group. This chelation results in the formation of a stable five- or six-membered ring, which enhances the thermodynamic stability of the resulting metal complex.

The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, the presence of other coordinating ligands, and the reaction conditions. For instance, the pyrazine ring can also act as a bridging ligand, connecting two metal centers and leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

The metal-ligand interactions in these systems can be characterized using various spectroscopic techniques, including infrared (IR) and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction for solid-state structural elucidation. Thermal analysis techniques can provide insights into the stability of the metal complexes. nih.gov

| Metal Ion | Typical Coordination Geometry | Observed Coordination Modes | Reference |

| Vanadium(V) | Distorted octahedral | N,O-chelating | icp.ac.ru |

| Iron(III) | Octahedral | N,O-chelating, Bridging | nih.gov |

| Manganese(II) | Octahedral | N,O-chelating | nih.gov |

| Cobalt(II) | Octahedral | N,O-chelating | nih.gov |

| Nickel(II) | Octahedral | N,O-chelating | nih.gov |

| Copper(II) | Distorted octahedral | N,O-chelating, Bridging | nih.gov |

Exploration of Catalytic Roles in Inorganic Systems

Metal complexes derived from pyrazine-carboxylic acids have demonstrated significant catalytic activity in various inorganic and organic reactions, most notably in oxidation processes. researchgate.net Pyrazine-2-carboxylic acid (a close analog of this compound) has been identified as a highly efficient co-catalyst in numerous metal-complex-catalyzed oxidations. icp.ac.ruresearchgate.net

The catalytic activity of these systems is often attributed to the ability of the pyrazine-carboxylic acid ligand to modulate the redox properties of the metal center and to stabilize reactive intermediates. For example, in vanadium-catalyzed oxidations using hydrogen peroxide, pyrazine-2-carboxylic acid is believed to facilitate the formation of catalytically active oxo-peroxo vanadium species. icp.ac.ru The "vanadate anion-pyrazine-2-carboxylic acid" system has been shown to be effective for the oxidation of alkanes, such as n-heptane. researchgate.net

The general mechanism often involves the coordination of the pyrazine-carboxylic acid to the metal center, which then activates an oxidant (e.g., H₂O₂). The resulting activated complex proceeds to oxidize a substrate, after which the catalyst is regenerated. The specific catalytic cycle and the nature of the active species can vary depending on the metal, the ligand, and the reaction conditions.

While direct catalytic studies on metal complexes of this compound are not extensively reported, the well-documented catalytic activity of analogous pyrazine-carboxylic acid complexes suggests a strong potential for similar applications. The extended conjugation provided by the acrylic acid moiety in this compound may further influence the electronic properties of the metal center and, consequently, its catalytic performance.

| Catalytic System | Substrate | Oxidant | Key Findings | Reference |

| [VO₃]⁻/Pyrazine-2-carboxylic acid | Alkanes, Arenes, Olefins, Alcohols | H₂O₂ | Highly efficient and versatile oxidation system. | researchgate.net |

| Vanadium complexes/Pyrazine-2-carboxylic acid | Benzene, Toluene | H₂O₂/Aerobic | Hydroxylation to phenols and cresols. | researchgate.net |

| Iron(III)/Pyrazine | 3,5-di-tert-butyl catechol | O₂ | Mimics catechol oxidase activity. | nih.gov |

| [NBu₄]VO₃/Pyrazine-2-carboxylic acid | Methane | H₂O₂ | Oxidation to methyl hydroperoxide, formaldehyde, and formic acid. | researchgate.net |

Synthetic Derivatization and Chemical Functionalization

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid moiety of (2E)-3-pyrazin-2-ylacrylic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's solubility, bioavailability, and binding interactions.

Esterification: The synthesis of esters from this compound can be achieved through several standard methods. Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction typically requires elevated temperatures and removal of water to drive the equilibrium towards the product. Alternatively, for more sensitive substrates, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl halide, and then reacting it with an alcohol.

Amidation: The formation of amide bonds is a cornerstone of organic and medicinal chemistry. Direct amidation of this compound with amines can be accomplished, though it often requires high temperatures to overcome the formation of unreactive ammonium carboxylate salts. More commonly, coupling agents are employed to facilitate the reaction under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, enabling its reaction with a primary or secondary amine. Catalytic methods, for instance using boric acid, have also emerged as green and efficient alternatives for direct amide synthesis. These reactions are crucial for linking the pyrazine (B50134) scaffold to other molecules, including amino acids, peptides, or other pharmacophores.

| Reaction Type | Reagent | Catalyst/Coupling Agent | Typical Conditions | Product Class |

|---|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl (2E)-3-pyrazin-2-ylacrylate |

| Esterification | Ethanol | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | Ethyl (2E)-3-pyrazin-2-ylacrylate |

| Amidation | Benzylamine | EDC/HOBt | Room Temperature, DMF | N-benzyl-(2E)-3-pyrazin-2-ylacrylamide |

| Amidation | Aniline | Boric Acid | Reflux, Toluene | N-phenyl-(2E)-3-pyrazin-2-ylacrylamide |

| Amidation | Piperidine (B6355638) | SOCl₂ then Amine | 0°C to Room Temperature, CH₂Cl₂ | (2E)-1-(piperidin-1-yl)-3-(pyrazin-2-yl)prop-2-en-1-one |

Pyrazine Ring Functionalization and Modification

The pyrazine ring is an electron-deficient (π-deficient) heterocycle, which dictates its reactivity. This electronic nature makes it susceptible to nucleophilic attack but resistant to classical electrophilic aromatic substitution. Functionalization of the pyrazine core of this compound allows for the modulation of its electronic properties, steric profile, and potential as a ligand in coordination chemistry.

Modifying the pyrazine ring typically requires modern cross-coupling methodologies, as direct substitution is challenging. Prior conversion of C-H bonds to more reactive functional groups (e.g., halogens) is a common strategy. Once halogenated, the pyrazine ring can participate in a variety of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halogenated pyrazine with a boronic acid or ester, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This is a versatile method for creating complex pyrazine derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a halo-pyrazine with an amine in the presence of a palladium catalyst. It is a key method for synthesizing amino-substituted pyrazines.